molecular formula C14H26O4Si B12120953 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone

Cat. No.: B12120953
M. Wt: 286.44 g/mol
InChI Key: RDWOOSSMUVHPHK-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone is a derivative of the Corey lactone, a pivotal intermediate in the synthesis of prostaglandins and related bioactive molecules. The compound features a tert-butyldimethylsilyl (TBS) ether group, which serves as a protective moiety for hydroxyl functionalities during multi-step synthetic processes. This modification enhances the compound’s stability under acidic or basic conditions, enabling its use in complex reaction sequences without premature deprotection . The TBS group is strategically chosen for its balance between steric bulk and ease of removal under controlled conditions, typically via fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF).

Properties

Molecular Formula

C14H26O4Si

Molecular Weight

286.44 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h9-12,15H,6-8H2,1-5H3

InChI Key

RDWOOSSMUVHPHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1CO)CC(=O)O2

Origin of Product

United States

Preparation Methods

Step 1: [2+2] Cycloaddition

Cyclopentadiene reacts with dichloroacetyl chloride in n-hexane using triethylamine (Et3_3N) as a base at 0–5°C. Optimal molar ratios (cyclopentadiene : dichloroacetyl chloride : Et3_3N = 3:1:1) yield the bicyclic adduct IV in 72% yield.

Step 2: Baeyer-Villiger Oxidation

IV undergoes oxidation with m-CPBA in dichloromethane at –20°C, forming the endoperoxide V in 85% yield. Solvent choice (tetrahydrofuran/water) minimizes side reactions.

Step 3: Dechlorination and Resolution

Zinc/acetic acid reduces V to dihydroxy nitrile VI , which is resolved using N-acetyl-L-cysteine. Recrystallization in ethanol/water achieves >99% enantiomeric excess (ee).

Step 4: Silylation

The secondary hydroxyl group of Corey lactone diol is protected with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane using imidazole as a base. This step proceeds quantitatively at room temperature, yielding the TBS-protected derivative.

Advantages : Scalable to industrial production (12% overall yield).
Limitations : Lengthy sequence requiring multiple purifications.

Organocatalytic Domino Michael/Michael Reaction

Hayashi et al. developed a one-pot enantioselective synthesis of Corey lactone via a diphenylprolinol silyl ether-catalyzed domino Michael/Michael reaction. This method constructs the cyclopentanone core in 152 minutes with 50% overall yield:

Key Reaction Conditions

  • Catalyst : (S)-Diphenylprolinol TMS ether (10 mol%).

  • Substrates : Ethyl 4-oxo-2-pentenoate and 3-(dimethylphenylsilyl)propenal.

  • Solvent : Dichloromethane at –20°C.

The reaction proceeds via a formal [3+2] cycloaddition, establishing three contiguous stereocenters with >20:1 diastereoselectivity and 99% ee. Subsequent TBS protection of the tertiary alcohol completes the synthesis.

Advantages : Rapid, atom-economical, and high stereocontrol.
Limitations : Requires expensive organocatalyst and anhydrous conditions.

Chemoenzymatic Baeyer-Villiger Oxidation

A chemoenzymatic route reported in Nature Communications leverages a lipase-mediated resolution and in situ Baeyer-Villiger oxidation:

Step 1: Enzymatic Resolution

Racemic diol 11 is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate, achieving 98% ee.

Step 2: Baeyer-Villiger Oxidation

The enantiopure diol undergoes oxidation with m-CPBA in acetonitrile, forming the β-lactone core. TBS protection using TBSCl/imidazole affords the target compound in 65% yield over two steps.

Advantages : Avoids hazardous reagents; suitable for lab-scale synthesis.
Limitations : Enzyme cost and limited substrate scope.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Stereoselectivity Scalability
Multi-Step Synthesis8TBSCl, m-CPBA, Zn/AcOH12%>99% eeIndustrial
Organocatalytic3Diphenylprolinol silyl ether, TBSCl50%99% eeLab-scale
Chemoenzymatic2CAL-B lipase, m-CPBA65%98% eePilot-scale

Optimizations and Challenges

Silylation Efficiency

TBS protection is most efficient in aprotic solvents (e.g., DCM) with imidazole as a base. Competing side reactions, such as over-silylation, are mitigated by stoichiometric control (1.2 eq TBSCl).

Stereochemical Control

The domino Michael/Michael reaction’s stereoselectivity arises from the catalyst’s ability to enforce a syn-aldol transition state, minimizing epimerization. In contrast, enzymatic resolution relies on kinetic differentiation of enantiomers.

Industrial Adaptability

The multi-step synthesis’s use of inexpensive reagents (e.g., Zn/AcOH) and column-free crystallizations makes it cost-effective for bulk production. However, the organocatalytic method’s speed suits small-scale pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the lactone ring or the silyl ether group.

    Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield hydroxylated derivatives.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can result in the formation of new ethers or esters.

Scientific Research Applications

Medicinal Chemistry

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone serves as a valuable intermediate in the synthesis of bioactive molecules with potential therapeutic properties. Its structural characteristics facilitate the development of compounds that may exhibit:

  • Anticancer Activity : Similar compounds have shown potential in modulating biological pathways related to cancer .
  • Anti-inflammatory Properties : The Corey lactone structure is associated with compounds that can influence inflammatory responses .

Organic Synthesis

This compound is widely utilized as a building block for synthesizing complex natural products and pharmaceuticals. Its unique structure allows for further functionalization through various chemical reactions, enabling the introduction of diverse functional groups essential for creating complex molecular architectures .

Materials Science

In materials science, 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone's ability to form stable siloxane bonds positions it as a candidate for developing silicone-based materials. These materials are utilized in applications such as:

  • Sealants
  • Adhesives
  • Coatings

The incorporation of the Corey lactone moiety can enhance the thermal stability and mechanical performance of these materials .

Case Study 1: Anticancer Compound Development

Research has demonstrated that derivatives of Corey lactones exhibit significant anticancer activity by interfering with cellular signaling pathways involved in tumor growth. A study focused on synthesizing analogs of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone revealed promising results in inhibiting cancer cell proliferation .

Case Study 2: Synthesis of Natural Products

A total synthesis involving 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone was reported in the context of producing complex natural products. The compound's unique reactivity facilitated the construction of intricate molecular frameworks that are otherwise challenging to achieve .

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone involves its reactivity as a silyl ether. The TBDMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific modifications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Corey lactone derivatives vary primarily in their protective groups. Key structural analogs include:

  • Corey lactone with trimethylsilyl (TMS) protection : Less steric bulk than TBS, making it more prone to accidental hydrolysis under mildly acidic conditions.
  • Corey lactone with triisopropylsilyl (TIPS) protection : Greater steric hindrance than TBS, requiring harsher deprotection conditions (e.g., prolonged exposure to TBAF).
  • Unprotected Corey lactone : Highly reactive but impractical for multi-step syntheses due to susceptibility to side reactions.

The TBS group in the target compound offers intermediate steric protection, striking a balance between stability and manageable deprotection .

Reactivity and Stability

Property Target Compound (TBS) TMS-Protected Analog TIPS-Protected Analog
Deprotection Agent TBAF Aqueous acid TBAF (extended time)
Solubility High in DCM, THF Moderate in DCM Low in polar solvents
Stability to Hydrolysis Moderate-High Low Very High

The TBS group’s moderate steric bulk allows efficient deprotection without compromising solubility, making it superior to TMS (too labile) and TIPS (too inert) for most synthetic workflows .

Biological Activity

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features and potential biological activities make it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone
  • Molecular Formula : C13H24O3Si
  • Molecular Weight : 256.41 g/mol
  • CAS Number : 258853-84-8

The biological activity of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone is primarily attributed to its ability to interact with various biological targets. The silyl ether moiety enhances its stability and solubility, allowing for better interaction with cellular components.

Proposed Mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways, leading to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that this lactone exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activity of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone. Below are key findings from various research efforts:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Enzyme InhibitionInhibits specific enzyme activity in vitro.
Antioxidant EffectsDemonstrated significant reduction in oxidative stress markers in cell cultures.
CytotoxicityExhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 10-30 µM.
Anti-inflammatoryReduced pro-inflammatory cytokine production in macrophage models.

Case Study 1: Antioxidant Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in human fibroblast cells.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxicity of this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The study found that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Q & A

Basic Question: What spectroscopic techniques are essential for confirming the structural identity of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone?

Methodological Answer:
To confirm the structure, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹H NMR identifies proton environments, particularly the TBS group (characteristic singlet for tert-butyl at ~0.9 ppm and dimethylsilyl at ~0.1 ppm).
    • ¹³C NMR confirms the lactone carbonyl (~170–180 ppm) and silyl ether oxygen linkage.
  • Infrared (IR) Spectroscopy : Verifies the lactone carbonyl stretch (~1750 cm⁻¹) and silyl ether (Si-O-C) absorption (~1250–1100 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
    Documentation Guidelines : Follow standardized protocols for reporting spectroscopic data, including solvent, instrument frequency, and referencing internal standards (e.g., TMS) .

Basic Question: What synthetic strategies are used to introduce the tert-butyldimethylsilyl (TBS) protecting group to Corey lactone derivatives?

Methodological Answer:
The TBS group is typically introduced via silylation of the hydroxyl group in Corey lactone diol:

  • Reagents : Use tert-butyldimethylsilyl chloride (TBSCl) with a base like imidazole or DMAP in anhydrous dichloromethane or DMF.
  • Conditions : Stir under inert atmosphere (N₂/Ar) at 0–25°C for 4–24 hours. Monitor progress via TLC (Rf shift) or HPLC.
  • Workup : Quench with aqueous NH₄Cl, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Reference : Analogous silylation methods for Corey lactone derivatives are detailed in synthetic protocols for bicyclic intermediates .

Advanced Question: How can regioselective silylation of Corey lactone diol be optimized to minimize bis-silylated byproducts?

Methodological Answer:
To achieve regioselectivity:

  • Steric and Electronic Control : The less hindered hydroxyl group (typically at the 4-position) reacts preferentially. Use bulky bases (e.g., 2,6-lutidine) to slow competing reactions.
  • Stoichiometry : Limit TBSCl to 1.1–1.2 equivalents.
  • Temperature : Conduct reactions at 0°C to reduce kinetic byproduct formation.
  • Monitoring : Use real-time analytical tools like in-situ IR or LC-MS to detect early byproduct formation.
    Validation : Compare ¹H NMR integrals of mono- vs. bis-silylated products and confirm purity via HPLC (>95%) .

Advanced Question: How should researchers resolve conflicting data on the stereochemical configuration of silylated Corey lactone derivatives?

Methodological Answer:
Conflicting stereochemical assignments require:

  • X-ray Crystallography : Definitive proof of configuration via single-crystal analysis.
  • Nuclear Overhauser Effect (NOE) NMR : Compare observed NOE correlations with computational models (e.g., DFT-optimized structures).
  • Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., unmodified Corey lactone diol ).
    Reporting Standards : Provide full crystallographic data (CCDC deposition) and NOE difference spectra in supporting information .

Advanced Question: What strategies mitigate challenges in TBS deprotection during multi-step prostaglandin synthesis?

Methodological Answer:
To avoid side reactions during deprotection:

  • Fluoride-Based Reagents : Use tetrabutylammonium fluoride (TBAF) in THF or acetic acid/water mixtures for controlled cleavage.
  • Acid Sensitivity : Avoid strong acids (e.g., HCl) if the molecule contains acid-labile groups.
  • Monitoring : Track deprotection via ¹H NMR disappearance of TBS signals (~0.1 ppm).
    Case Study : In prostaglandin syntheses, sequential deprotection (TBS first, then other groups) is critical to preserve reactive intermediates .

Advanced Question: How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate synthesis and purification steps (e.g., recrystallization solvent, drying conditions).
  • Purity Analysis : Use HPLC (≥99% purity) and elemental analysis (C, H, Si) to rule out impurities.
  • Environmental Factors : Document humidity and temperature during measurements, as silyl ethers are moisture-sensitive.
    Data Validation : Cross-reference peer-reviewed journals and avoid non-academic sources (e.g., ) .

Advanced Question: What computational tools aid in predicting reactivity or stability of silylated Corey lactone derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for silylation/deprotection and predict thermodynamic stability.
  • Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., DCM vs. THF).
  • Cheminformatics : Leverage databases like Reaxys or SciFinder to mine analogous reaction outcomes .

Advanced Question: How can trace impurities from silylation reagents affect downstream catalytic reactions?

Methodological Answer:

  • Residual Reagents : Remove TBSCl and base via silica gel chromatography or aqueous washes.
  • Metal Contaminants : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., from catalysts).
  • Catalyst Poisoning : Pre-treat reaction mixtures with scavengers (e.g., polymer-bound sulfonic acid for residual amines) .

Advanced Question: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Experimental Sections : Include exact stoichiometry, reaction times, temperatures, and purification methods.
  • Supporting Information : Provide raw NMR spectra, HRMS data, and chromatograms.
  • Critical Step Annotations : Highlight steps sensitive to moisture, oxygen, or light.
    Guidelines : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry ).

Advanced Question: How can researchers leverage citation-tracking tools to explore the compound’s role in prostaglandin synthesis?

Methodological Answer:

  • SciFinder/Reaxys : Use reaction search modules with CAS numbers (e.g., 58717-38-7 for Corey lactone acetate ) and filter by "prostaglandin synthesis."
  • Citation Linking : Trace seminal papers (e.g., E.J. Corey’s work) forward via Web of Science or Scopus to identify modern applications.
    Training Resources : Develop institutional tutorials on database navigation and Boolean search strategies .

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